molecular formula C14H21IN2O3 B5068002 4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-iodo-6-methoxyphenol

4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-iodo-6-methoxyphenol

Cat. No.: B5068002
M. Wt: 392.23 g/mol
InChI Key: HEJYDTSAEFHWHS-UHFFFAOYSA-N
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Description

The compound is a phenolic compound with a piperazine ring and an iodine and methoxy group attached to the phenol ring . Piperazine rings are common in medicinal chemistry and are present in many pharmaceutical drugs .


Molecular Structure Analysis

The compound contains a phenol ring, which is a benzene ring with a hydroxyl group. It also has a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Chemical Reactions Analysis

Phenolic compounds can undergo a variety of reactions, including electrophilic aromatic substitution and oxidation . Piperazine rings can also participate in various reactions, including those involving the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the polar hydroxyl and amine groups could increase its solubility in water .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many drugs with piperazine rings act on the central nervous system .

Future Directions

The future directions for this compound would depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed as a drug .

Properties

IUPAC Name

4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21IN2O3/c1-20-13-9-11(8-12(15)14(13)19)10-17-4-2-16(3-5-17)6-7-18/h8-9,18-19H,2-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJYDTSAEFHWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CN2CCN(CC2)CCO)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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